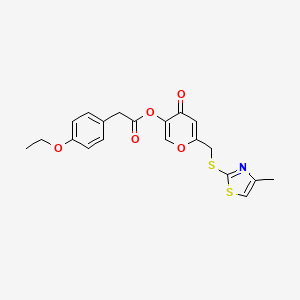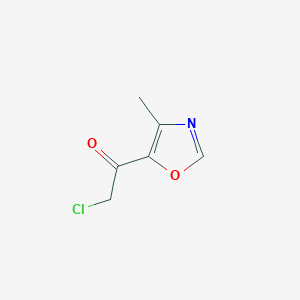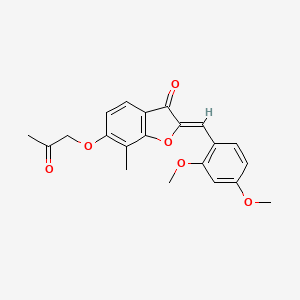
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as DMDD, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
作用機序
The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, studies have suggested that (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one may exert its anticancer activity through the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival and proliferation, and its dysregulation has been implicated in the development and progression of various cancers.
Biochemical and Physiological Effects:
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have indicated that (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one can induce cell cycle arrest and apoptosis in cancer cells. Additionally, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have indicated that (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one can inhibit tumor growth in animal models.
実験室実験の利点と制限
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to generate new compounds. However, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one research. One potential direction is the development of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one-based anticancer drugs. Additionally, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one could be used as a building block for the synthesis of novel materials and polymers. Further studies are needed to fully understand the mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one and to optimize its synthesis and purification processes.
合成法
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one can be synthesized through a multistep reaction process involving the reaction of 2,4-dimethoxybenzaldehyde with 7-methyl-6-hydroxybenzofuran-3(2H)-one in the presence of a base, followed by the reaction with 2-oxopropyl bromide. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been studied for its potential application in various fields including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been used as a starting material for the synthesis of various compounds.
特性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(22)11-26-17-8-7-16-20(23)19(27-21(16)13(17)2)9-14-5-6-15(24-3)10-18(14)25-4/h5-10H,11H2,1-4H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETZVZNEAXLWIE-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

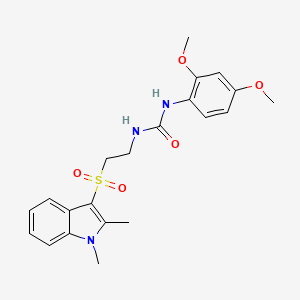

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
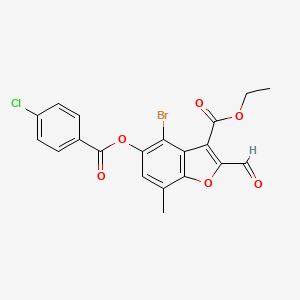
![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)
amine](/img/structure/B2438228.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)
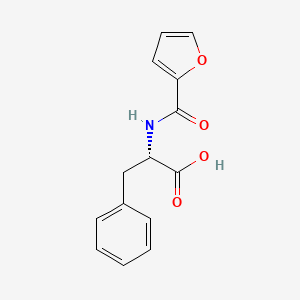
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)
![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)

